molecular formula C15H19N5O5S B2844385 N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide CAS No. 1251609-98-9

N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide

Numéro de catalogue: B2844385
Numéro CAS: 1251609-98-9
Poids moléculaire: 381.41
Clé InChI: LJDMNWAGORYTFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is an acetamide derivative featuring a methanesulfonamidophenyl group at the N-position and a formamido-linked 3-methoxy-1-methyl-1H-pyrazole moiety at the C-2 position. The structure combines sulfonamide and pyrazole functionalities, which are common in pharmaceuticals for their bioactivity and metabolic stability.

Propriétés

IUPAC Name

N-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S/c1-20-9-12(15(18-20)25-2)14(22)16-8-13(21)17-10-5-4-6-11(7-10)19-26(3,23)24/h4-7,9,19H,8H2,1-3H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDMNWAGORYTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 3-Methanesulfonamidophenyl Amine

The sulfonamide moiety is introduced via reaction of 3-aminophenylamine with methanesulfonyl chloride in pyridine at 0°C. The crude product is purified via silica gel chromatography (2–5% methanol in dichloromethane) to yield 3-methanesulfonamidophenylamine (87% yield).

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 Methanesulfonyl chloride, Pyridine Pyridine 0°C → RT 18 h 87%

Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid

The pyrazole fragment is synthesized via Vilsmeier-Haack formylation of 3-methoxy-1-methyl-1H-pyrazole, followed by oxidation to the carboxylic acid. The aldehyde intermediate is oxidized using KMnO₄ in acidic conditions, yielding the carboxylic acid (72% yield).

Key Spectral Data :

  • ¹H-NMR (CDCl₃) : δ 8.79 (s, 1H, pyrazole-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, N-CH₃).

Amide Coupling via Carbodiimide Chemistry

The final step involves coupling 3-methanesulfonamidophenylamine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (ethyl acetate/hexane, 1:1).

Optimization Insights :

  • Solvent Screening : DMF outperformed dichloromethane and ethyl acetate in reaction efficiency.
  • Catalyst : HOBt suppresses racemization, critical for maintaining stereochemical integrity.

Purification and Characterization

Chromatographic Purification

The crude product is purified using silica gel chromatography with a gradient of methanol (2–5%) in dichloromethane, achieving >95% purity.

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) :
    • δ 10.21 (s, 1H, SO₂NH), 8.65 (s, 1H, pyrazole-H), 7.52–7.48 (m, 4H, aryl-H).
    • δ 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, N-CH₃), 2.95 (s, 3H, SO₂CH₃).
  • MS (ESI+) : m/z 436.1 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

The C4-position of the pyrazole ring is selectively formylated using Vilsmeier reagent (POCl₃/DMF), avoiding competing reactions at C5.

Sulfonamide Stability

Methanesulfonyl chloride must be added dropwise at 0°C to prevent exothermic decomposition. Anhydrous magnesium sulfate is critical for drying intermediates.

Industrial Scalability Considerations

  • Cost-Effective Catalysts : SnCl₂·2H₂O in Biginelli-type reactions reduces production costs.
  • Solvent Recovery : Dichloromethane and ethyl acetate are recycled via distillation, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Biology: Study of its biological activity and interactions with biomolecules.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analogues

Pyrazole-Containing Acetamides
  • Compound 2 (): Structure: (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide. Key Differences: Replaces the methanesulfonamidophenyl group with a dichlorophenyl-pyrazole-thioether chain.
  • Compound 4 ():
    • Structure: Similar to Compound 2 but with a 4-fluorophenyl group.
    • Significance: The fluorine atom increases electronegativity, which may enhance metabolic stability and receptor affinity compared to the target’s methoxy group .
Benzothiazole-Based Acetamides ()
  • Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide.
  • Comparison: The benzothiazole core replaces the pyrazole, offering a rigid aromatic system. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, contrasting with the target’s methanesulfonamide .
Triazole/Imidazole Hybrids ()
  • Example: 2-[(3-substituted phenyl-[4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one})]-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide.
  • Comparison: Incorporates triazole and imidazole rings, increasing hydrogen-bonding capacity. The hydroxyacetamide group may improve solubility but reduce membrane permeability compared to the target’s formamido linkage .

Pharmacological Activity

  • Anti-Exudative Activity (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant activity at 10 mg/kg, comparable to diclofenac sodium. Relevance: The target compound’s methanesulfonamide group may enhance anti-inflammatory effects via COX-2 inhibition, though direct data is lacking .
  • Antiproliferative Potential (): Hydroxyacetamide derivatives with triazole/imidazole cores exhibited antiproliferative activity. The target’s pyrazole-methanesulfonamide combination could similarly target kinase pathways .

Physicochemical Properties

Property Target Compound Compound 2 () Benzothiazole Analog ()
Solubility Moderate (polar sulfonamide + nonpolar pyrazole) Low (dichlorophenyl/thioether) Low (trifluoromethyl/chlorophenyl)
Melting Point ~150–160°C (estimated) 117–118°C Not reported
Hydrogen Bonding High (sulfonamide, formamido) Moderate (pyridinyl N) Low (rigid benzothiazole)

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

Compound ModificationTargetIC₅₀ (µM)Reference
C3-methoxy pyrazole (Parent)EGFR Kinase0.45
C3-chloro pyrazoleEGFR Kinase1.2
4-Fluoro sulfonamideDNA Gyrase0.12

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 8.21 (s, 1H, pyrazole), δ 3.82 (s, 3H, OCH₃)
HRMS (ESI+)m/z 423.1245 [M+H]⁺ (calc. 423.1238)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.